
(R)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a chlorine atom and a methyl group attached to a tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Chlorination: Introduction of the chlorine atom at the 6-position of the naphthalene ring.
Methylation: Addition of a methyl group at the 5-position.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Amination: Introduction of the amine group at the 1-position.
Industrial Production Methods
Industrial production of ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further modify the tetrahydronaphthalene ring or the amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound’s potential biological activity makes it a candidate for studying receptor interactions and enzyme inhibition. It can be used in assays to screen for biological activity against various targets.
Medicine
In medicinal chemistry, ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics.
Wirkmechanismus
The mechanism of action of ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group at the 5-position.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine atom at the 6-position.
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks both the chlorine and methyl groups.
Uniqueness
®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both the chlorine and methyl groups, which confer specific chemical and biological properties. These modifications can enhance its reactivity and selectivity in various applications, making it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C11H14ClN |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
(1R)-6-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
CKSATNLNXRZQHJ-LLVKDONJSA-N |
Isomerische SMILES |
CC1=C(C=CC2=C1CCC[C@H]2N)Cl |
Kanonische SMILES |
CC1=C(C=CC2=C1CCCC2N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



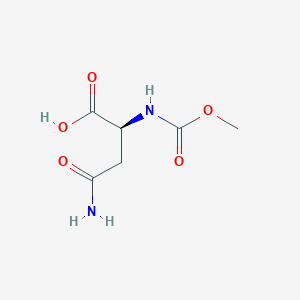
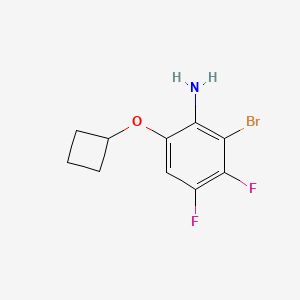
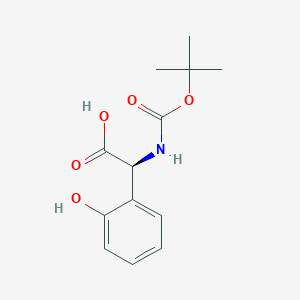
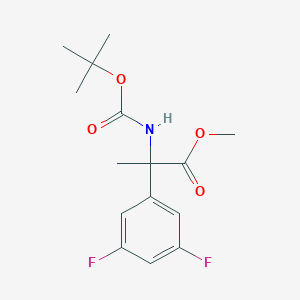
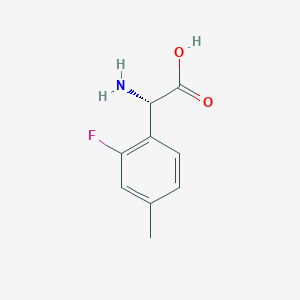
![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
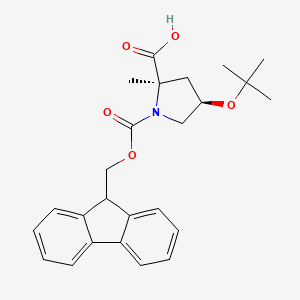
![6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045449.png)
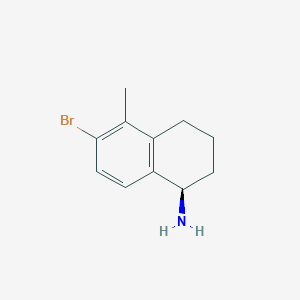

![5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13045459.png)
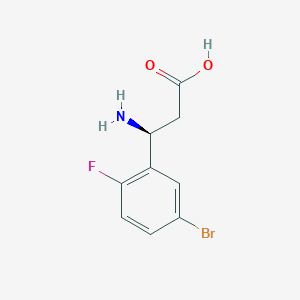
![(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL](/img/structure/B13045467.png)
